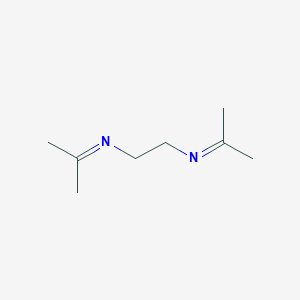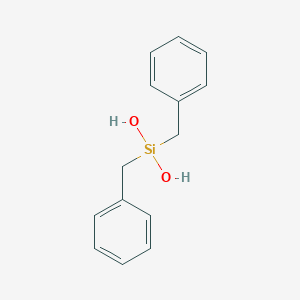
O-Isopentylhydroxylamin
Übersicht
Beschreibung
O-Isopentylhydroxylamine is a chemical compound with the molecular formula C5H13NO. It is an organic compound that features a hydroxylamine functional group attached to an isopentyl chain. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Wissenschaftliche Forschungsanwendungen
O-Isopentylhydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
O-Isopentylhydroxylamine, also known as O-Isoamylhydroxylamine, is a chemical compound with the formula C5H13NO The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that o-substituted hydroxylamines have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations .
Biochemical Pathways
O-substituted hydroxylamines are known to be involved in various biochemical reactions, including bond-formation reactions and intra-molecular cyclizations .
Result of Action
O-substituted hydroxylamines have been shown to have significant effects on various cellular processes .
Biochemische Analyse
Biochemical Properties
O-Isopentylhydroxylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reducing agent and can participate in redox reactions. O-Isopentylhydroxylamine interacts with enzymes such as oxidoreductases, which are involved in electron transfer processes. The compound can also form complexes with metal ions, influencing the activity of metalloenzymes. These interactions are crucial for understanding the biochemical pathways in which O-Isopentylhydroxylamine is involved .
Cellular Effects
O-Isopentylhydroxylamine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, O-Isopentylhydroxylamine has been observed to impact the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter the activity of signaling molecules such as reactive oxygen species (ROS), thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of O-Isopentylhydroxylamine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, O-Isopentylhydroxylamine can inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can result in changes in the redox state of the cell and affect various metabolic processes. Additionally, O-Isopentylhydroxylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Isopentylhydroxylamine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. The long-term effects of O-Isopentylhydroxylamine on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to O-Isopentylhydroxylamine can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of O-Isopentylhydroxylamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, O-Isopentylhydroxylamine can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects are important for determining the safe and effective use of O-Isopentylhydroxylamine in various applications .
Metabolic Pathways
O-Isopentylhydroxylamine is involved in several metabolic pathways, including those related to redox reactions and oxidative stress responses. The compound interacts with enzymes such as oxidoreductases and can influence the levels of metabolites involved in these pathways. For example, O-Isopentylhydroxylamine can affect the production of reactive oxygen species and other redox-active molecules, thereby modulating the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of O-Isopentylhydroxylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, O-Isopentylhydroxylamine can accumulate in specific organelles, such as the mitochondria, where it can exert its biochemical effects. The localization and accumulation of O-Isopentylhydroxylamine are crucial for understanding its role in cellular processes .
Subcellular Localization
O-Isopentylhydroxylamine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. The subcellular localization of O-Isopentylhydroxylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments. Understanding the subcellular localization of O-Isopentylhydroxylamine is essential for elucidating its role in cellular metabolism and signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Isopentylhydroxylamine can be synthesized through several methods. One common approach involves the alkylation of hydroxylamine with isopentyl halides under basic conditions. The reaction typically proceeds as follows:
- Hydroxylamine is reacted with isopentyl bromide or chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of O-Isopentylhydroxylamine.
Industrial Production Methods: Industrial production of O-Isopentylhydroxylamine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: O-Isopentylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds depending on the oxidizing agent used.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Vergleich Mit ähnlichen Verbindungen
O-Benzylhydroxylamine: Similar in structure but with a benzyl group instead of an isopentyl group.
O-Methylhydroxylamine: Features a methyl group instead of an isopentyl group.
O-Ethylhydroxylamine: Contains an ethyl group instead of an isopentyl group.
Uniqueness: O-Isopentylhydroxylamine is unique due to its specific isopentyl chain, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
O-(3-methylbutyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-4-7-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWPXXJVCQOIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336812 | |
| Record name | Hydroxylamine, O-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19411-65-5 | |
| Record name | Hydroxylamine, O-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)








